![molecular formula C16H15N B14463804 2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile CAS No. 66818-56-2](/img/structure/B14463804.png)
2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C16H15N It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at the 2’, 4’, and 6’ positions and a carbonitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,4’,6’-trimethylbiphenyl.
Nitrile Introduction: The carbonitrile group is introduced at the 4 position of the biphenyl core through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The methyl groups may influence the compound’s hydrophobicity and overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanobiphenyl: Lacks the methyl groups, affecting its physical and chemical properties.
Uniqueness
2’,4’,6’-Trimethyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the nitrile group and the three methyl groups, which confer distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
66818-56-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)benzonitrile |
InChI |
InChI=1S/C16H15N/c1-11-8-12(2)16(13(3)9-11)15-6-4-14(10-17)5-7-15/h4-9H,1-3H3 |
InChI Key |
JGMNYCPOOZDJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
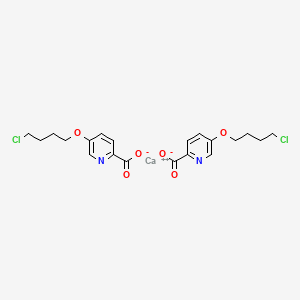
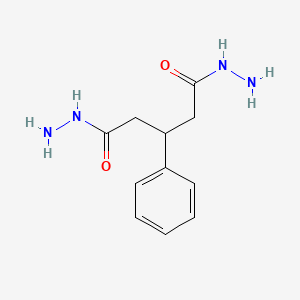

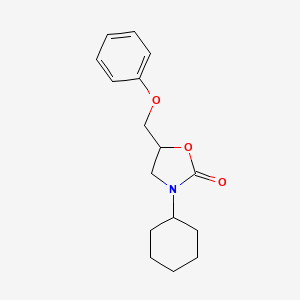

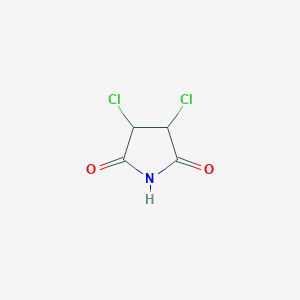
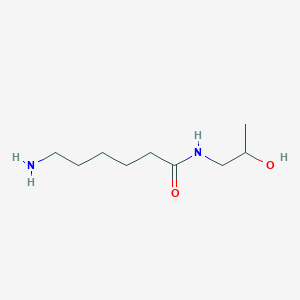



![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
